molecular formula C8H18N2 B2505254 2-(Pyrrolidin-1-yl)butan-1-amine CAS No. 953750-99-7

2-(Pyrrolidin-1-yl)butan-1-amine

Cat. No.: B2505254
CAS No.: 953750-99-7
M. Wt: 142.246
InChI Key: WMFCMIRCRKQLRO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)butan-1-amine is an organic compound that features a pyrrolidine ring attached to a butanamine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(Pyrrolidin-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of butan-1-amine with pyrrolidine under suitable reaction conditions. This reaction typically requires a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

2-(Pyrrolidin-1-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate may yield a nitrile, while reduction with lithium aluminum hydride can produce a secondary amine .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Properties

IUPAC Name

2-pyrrolidin-1-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFCMIRCRKQLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953750-99-7
Record name 2-(pyrrolidin-1-yl)butan-1-amine
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